![molecular formula C11H12N4S B2949864 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866041-24-9](/img/structure/B2949864.png)

5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Descripción general

Descripción

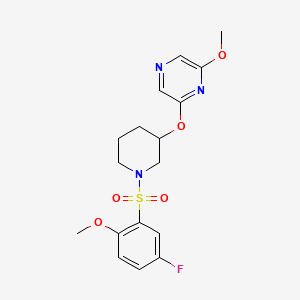

5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 866041-24-9 . It has a molecular weight of 232.31 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, the core structure of this compound, has been reported from β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups .Molecular Structure Analysis

The molecular formula of this compound is C11H12N4S . The InChI key is HPMGAQMLRXKSJS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid . The dipole moment changes (Δμ) in compounds of this family were calculated to be 10.3, 12.8 and 19.0 D .Mecanismo De Acción

Target of Action

The primary targets of 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it can be hypothesized that it may interact with its targets through a nucleophilic attack mechanism .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .

Action Environment

Factors such as pH and temperature could potentially affect the compound’s activity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of TPC is its low toxicity profile, which makes it a promising candidate for further study. However, one limitation of TPC is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, TPC can be difficult to synthesize in large quantities, which can limit its availability for study.

Direcciones Futuras

There are a number of future directions for the study of TPC. One area of research is the development of TPC as a potential therapeutic agent for cancer and inflammatory diseases. In addition, TPC could be further investigated as a fluorescent probe for imaging applications. Further studies could also be conducted to better understand the mechanism of action of TPC and to identify other potential targets for the compound. Finally, efforts could be made to develop more efficient and scalable methods for the synthesis of TPC.

Métodos De Síntesis

The synthesis of TPC involves the reaction of 5-methyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with trimethylorthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature and yields TPC as a yellow solid. The purity of the compound is confirmed by NMR and mass spectroscopy.

Aplicaciones Científicas De Investigación

TPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. TPC has also been investigated for its potential use as a fluorescent probe for imaging applications. In addition, TPC has been used as a building block for the synthesis of other biologically active compounds.

Safety and Hazards

Propiedades

IUPAC Name |

5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-6-7(2)13-10-9(5-12)11(16-4)14-15(10)8(6)3/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSBWIZXXOSYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=N2)SC)C#N)N=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321526 | |

| Record name | 5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820572 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866041-24-9 | |

| Record name | 5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)

![1'-(Pyridine-3-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2949783.png)

![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)

![[1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2949787.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2949788.png)

![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)

![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)

![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)